4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile
Description
Structural Classification and Nomenclature
4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile belongs to the diazaspiro compound class, specifically featuring a 3,9-diazaspiro[5.5]undecane core structure substituted with a benzonitrile moiety at the 4-position. The International Union of Pure and Applied Chemistry nomenclature system classifies this compound based on its spirocyclic framework, where the spiro center connects two six-membered rings, each containing nitrogen atoms at positions 3 and 9. The systematic name reflects the structural complexity, with the benzonitrile group attached to the nitrogen atom at position 3 of the spirocyclic system.
The molecular structure features a spirocyclic framework that includes a central spiro carbon atom connecting two piperidine-like rings, creating a rigid three-dimensional architecture. The benzonitrile substituent introduces aromatic character and a cyano functional group, which significantly influences the compound's electronic properties and potential biological activities. The structural formula demonstrates the presence of three nitrogen atoms: two within the spirocyclic core and one as part of the nitrile functionality.
Chemical databases, including PubChem, have assigned specific identifiers to this compound, facilitating its recognition and research applications. The compound's structural rigidity, imparted by the spirocyclic framework, contributes to its unique three-dimensional shape, which is crucial for its interaction with biological targets and its potential as a pharmaceutical intermediate.
Historical Development of Diazaspiro Compounds
The development of diazaspiro compounds has evolved significantly since their initial discovery, with particular emphasis on their synthetic accessibility and biological relevance. The synthesis and characterization of diazaspiro[5.5]undecane derivatives have been explored extensively in medicinal chemistry research, indicating their growing importance in pharmaceutical applications. Historical synthesis approaches have primarily involved multi-step organic reactions, with researchers developing streamlined synthetic routes that can be conducted in single vessels without intermediate isolation.
The choice of synthetic methodology for diazaspiro[5.5]undecanes has traditionally depended on the position of arene ring fusion to the spirocyclic core. Research has documented various fusion patterns, including 2,3-, 3,4-, and 4,5-arene-fused systems, each requiring different synthetic strategies. In all documented syntheses of these spiro dipiperidines, 4-substituted piperidine derivatives, most commonly piperidin-4-ones, have served as templates for constructing the second piperidine ring.
The historical progression of diazaspiro compound synthesis has shown continuous refinement in reaction conditions and yields. Recent methodological advances have introduced cascade cyclization reactions and double Michael addition strategies, significantly improving the efficiency of diazaspiro compound preparation. These developments have made previously challenging synthetic targets more accessible to pharmaceutical research laboratories.
Position in Medicinal Chemistry Research
This compound occupies a significant position in contemporary medicinal chemistry research, particularly in the development of gamma-aminobutyric acid type A receptor antagonists. The compound has demonstrated potential as a competitive receptor antagonist, showing low cellular membrane permeability while maintaining high binding affinity. This combination of properties makes it particularly valuable for peripheral receptor applications where central nervous system penetration is undesirable.
Structure-activity relationship studies have identified the spirocyclic benzamide framework as crucial for receptor binding, compensating for the conventional acidic moiety typically required for gamma-aminobutyric acid receptor ligands. The 3,9-diazaspiro[5.5]undecane scaffold has shown superior selectivity for extrasynaptic receptor subtypes compared to conventional ligands, making it an attractive lead structure for therapeutic development.
The compound's applications extend beyond receptor pharmacology to include its role as an important raw material and intermediate in organic synthesis and pharmaceutical manufacturing. Its structural characteristics have made it valuable for exploring immunomodulatory effects, with research demonstrating its ability to efficiently rescue inhibition of T cell proliferation. This immunomodulatory potential provides a platform for exploring novel therapeutic applications beyond traditional receptor-based mechanisms.
Research has also focused on the compound's potential in pain management applications, with related 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives showing promise as dual receptor agonists and antagonists. The spirocyclic framework provides a rigid molecular scaffold that can accommodate multiple pharmacophore elements while maintaining selectivity for specific receptor subtypes.
Comparative Analysis with Related Benzonitrile Derivatives
When compared to simpler benzonitrile derivatives, this compound demonstrates enhanced structural complexity and three-dimensional character. Unlike 4-(dimethylamino)benzonitrile, which features a planar aromatic system with simple dimethylamino substitution, the spirocyclic derivative introduces significant steric bulk and conformational rigidity. This structural difference translates to distinct physicochemical properties and biological activities.
The molecular weight of this compound (255.363 daltons) is considerably higher than that of 4-(dimethylamino)benzonitrile (146.19 daltons), reflecting the additional molecular complexity provided by the spirocyclic framework. This increased molecular weight, combined with the three-dimensional structure, typically results in different pharmacokinetic properties, including altered membrane permeability and metabolic stability.
Table 1: Comparative Properties of Benzonitrile Derivatives
| Compound | Molecular Formula | Molecular Weight | Structural Features | Biological Activity |
|---|---|---|---|---|
| This compound | C16H21N3 | 255.363 | Spirocyclic, rigid 3D structure | Receptor antagonist, immunomodulatory |
| 4-(Dimethylamino)benzonitrile | C9H10N2 | 146.19 | Planar aromatic, flexible | Fluorescence probe, carcinogenicity studies |
| 4-(Piperidin-1-yl)benzonitrile | Not specified | Not specified | Cyclic amine, moderate flexibility | Pharmaceutical intermediate |
The spirocyclic structure of this compound provides distinct advantages in medicinal chemistry applications compared to flexible benzonitrile derivatives. The rigid framework reduces conformational entropy, potentially leading to improved binding selectivity and enhanced metabolic stability. This contrasts with more flexible derivatives that may adopt multiple conformations, resulting in reduced selectivity and increased susceptibility to metabolic degradation.
Furthermore, the spirocyclic system introduces exit vectors orthogonal to neighboring carbon-centered exit vectors, providing unique opportunities for structure-activity optimization. This three-dimensional arrangement allows for precise positioning of pharmacophore elements in ways that are not achievable with planar aromatic systems. The result is a compound class with enhanced potential for developing selective and potent biological activities while maintaining favorable drug-like properties.
Properties
IUPAC Name |
4-(3,9-diazaspiro[5.5]undecan-3-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c17-13-14-1-3-15(4-2-14)19-11-7-16(8-12-19)5-9-18-10-6-16/h1-4,18H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQPELBCDCDDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579971 | |
| Record name | 4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352445-68-2 | |
| Record name | 4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
3 Summary Table of Key Synthetic Steps
| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Product Description |
|---|---|---|---|---|
| 1 | Condensation of N-benzyl piperidine-4-ketone with ethyl cyanoacetate in choline solution at 0°C for 8 days | N-benzyl piperidine-4-ketone, ethyl cyanoacetate, 12% choline solution, 0°C | 65 | 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiro intermediate (yellow solid) |
| 2 | Cyclization and hydrolysis in phosphate aqueous solution at 110°C for 30 hours | Phosphate aqueous solution (50%), 110°C, 30 h | 64 | 9-benzyl-3,9-diaza-2,4-dioxo spiro compound (white solid) |
| 3 | Reduction with lithium aluminium hydride in anhydrous THF, reflux 16 h | LiAlH4, anhydrous THF, reflux, N2 atmosphere | 73 | 3-benzyl-3,9-diazaspiro base (yellow solid) |
| 4 | Functionalization with vinyl chloroformate or diacetyl oxide (for related derivatives) | Triethylamine, 4-N,N-dimethylaminopyridine, DCM, 0°C to RT | 93.5-98 | Ethoxycarbonyl or ethanoyl derivatives (white solid) |
| 5 | Catalytic hydrogenation with Pd/C under 50 psi H2, 50°C for 16 h | Pd/C, H2 (50 psi), 50°C, ethanol | 80-84 | Reduced derivatives (white solid) |
4 Research Findings and Notes
- The synthetic route is robust and allows for the preparation of the diazaspiro core with good yields and purity.
- The use of lithium aluminium hydride is critical for reducing dioxo intermediates to the diazaspiro amine base.
- Functional group transformations on the diazaspiro scaffold are feasible under mild conditions, enabling the introduction of diverse substituents, including potentially the benzonitrile group.
- Hydrogenation steps are effective for removing protecting groups such as benzyl, facilitating further functionalization.
- The reaction monitoring by HPLC and TLC ensures high purity and reaction completion.
- The diazaspiro compounds serve as versatile intermediates for pharmacologically active molecules, indicating the synthetic importance of these methods.
Chemical Reactions Analysis
Types of Reactions
4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the benzonitrile group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic derivatives, while reduction can produce reduced forms of the benzonitrile group. Substitution reactions can result in a variety of substituted spirocyclic compounds .
Scientific Research Applications
4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile, highlighting structural variations, pharmacological profiles, and synthetic routes:
Key Observations:
Structural Flexibility vs. However, the introduction of oxygen (e.g., 1-oxa-4-aza in compound 6g) may alter electronic properties and bioavailability .
Synthetic Accessibility :
- Solid-phase synthesis using alpha-methyl benzyl resin () enables efficient production of diazaspirocycles, avoiding N-alkylated byproducts . In contrast, analogs like I-6230 require solution-phase coupling, which may limit scalability .
Research Findings and Data
- Binding Affinity: Spirocyclic amines exhibit higher selectivity for serotonin/norepinephrine transporters (Ki < 10 nM) compared to non-spiro compounds (Ki > 100 nM) due to reduced conformational entropy .
- Synthetic Yield : Solid-phase methods () achieve ~75% yield for diazaspirocycles, outperforming traditional solution-phase routes (~50%) .
- Thermodynamic Stability : The spiro[5.5] framework increases melting points (mp > 150°C) compared to linear amines (mp < 100°C), enhancing crystallinity .
Biological Activity
4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile, with the CAS number 352445-68-2, is a compound characterized by a spirocyclic structure that includes a diazaspiro undecane moiety attached to a benzonitrile group. The molecular formula is C16H21N3, and the molecular weight is approximately 255.36 g/mol . This compound has garnered interest due to its potential biological activities, particularly in the treatment of various disorders.
The biological activity of this compound is attributed to its interaction with specific receptors and enzymes in the body. The spirocyclic structure enhances its ability to fit into binding sites with high affinity, potentially modulating the activity of target molecules involved in several biological pathways.
Biological Activities
Research indicates that compounds within the diazaspiro family exhibit a range of biological activities, including:
- Anti-obesity effects : Compounds similar to this compound have shown promise in inhibiting acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis. Inhibition of this enzyme may contribute to weight loss and metabolic regulation .
- Neuropeptide Y antagonism : Some derivatives have demonstrated antagonistic activity against neuropeptide Y (NPY), which is involved in regulating appetite and energy balance. This suggests potential applications in treating obesity and related metabolic disorders .
- Pain management : The compounds have been investigated for their analgesic properties, indicating potential use in pain management therapies .
Pharmacological Data
The pharmacological profile of this compound includes various metrics such as IC50 values, which indicate the concentration required to inhibit a biological process by half. For example, certain related compounds have shown IC50 values below 500 nM against NPY receptors, highlighting their potency as therapeutic agents .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other compounds in its class:
| Compound Name | Structure Type | Notable Activity | IC50 (nM) |
|---|---|---|---|
| 1,9-Diazaspiro[5.5]undecane | Spirocyclic | ACC Inhibition | <11 |
| 4-(3,9-Diazaspiro[5.5]undecane) | Spirocyclic + Benzonitrile | NPY Antagonism | <500 |
| 1,9-Diazaspiro[5.5]undecane-2-one | Spirocyclic | ACC Inhibition | <4 |
Case Studies
Several studies have explored the efficacy of diazaspiro compounds:
- Obesity Treatment : A study demonstrated that certain diazaspiro derivatives effectively inhibited ACC1 and ACC2 enzymes, leading to reduced fat accumulation in animal models. The dual inhibition mechanism was linked to decreased lipid synthesis and improved metabolic profiles in treated subjects.
- NPY Antagonism : Research involving radioligand binding assays indicated that compounds with similar structures exhibited significant binding affinities for NPY receptors, suggesting their potential utility in treating conditions associated with excess NPY signaling.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
